![molecular formula C13H16BClN2O2 B1422052 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine CAS No. 942070-50-0](/img/structure/B1422052.png)
7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine
説明
“7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine” is a chemical compound. It contains a pyrrolopyridine core, which is a type of nitrogen-containing heterocycle . The compound also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of such compounds typically involves cross-coupling reactions, such as the Suzuki-Miyaura reaction . This reaction type is commonly used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolopyridine core and a boronic ester group . The exact 3D conformation would depend on the specific conditions and environment.Chemical Reactions Analysis
As mentioned earlier, the boronic ester group in this compound can participate in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it is studied. For example, properties such as solubility, melting point, and boiling point can vary widely depending on these factors .科学的研究の応用
-
Organic Synthesis
- Summary of Application : Compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are used in organic synthesis for borylation at the benzylic C-H bond of alkylbenzenes .
- Methods of Application : This process typically involves the use of a palladium catalyst to form pinacol benzyl boronate .
- Results or Outcomes : The result of this process is the formation of pinacol benzyl boronate, a useful intermediate in various organic reactions .
-
Phosphitylation of Alcohols
- Summary of Application : 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles .
- Methods of Application : This process results in the formation of useful glycosyl donors and ligands .
- Results or Outcomes : The outcome of this process is the formation of glycosyl donors and ligands, which are useful in various chemical reactions .
-
Drug Delivery Systems
- Summary of Application : Boronic acid compounds are used in the construction of stimulus-responsive drug carriers .
- Methods of Application : The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
- Results or Outcomes : These drug carriers can not only load anti-cancer drugs, but also deliver insulin and genes .
-
Borylation of Arenes
- Summary of Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes .
- Methods of Application : This process typically involves the use of a palladium catalyst to form pinacol benzyl boronate .
- Results or Outcomes : The result of this process is the formation of pinacol benzyl boronate, a useful intermediate in various organic reactions .
-
Synthesis of Conjugated Copolymers
- Summary of Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of intermediates for generating conjugated copolymers .
- Methods of Application : This process typically involves the use of a palladium catalyst to form pinacol benzyl boronate .
- Results or Outcomes : The result of this process is the formation of pinacol benzyl boronate, a useful intermediate in various organic reactions .
-
Molecular Structure Analysis
- Summary of Application : Two phenylboronic ester derivatives, similar to the compound you mentioned, have been synthesized and their single crystals grown from hexane and petroleum ether .
- Methods of Application : The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
- Results or Outcomes : Their molecular electrostatic potentials, Hirshfeld surface analysis and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .
-
Borylation of Arenes
- Summary of Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes .
- Methods of Application : This process typically involves the use of a palladium catalyst to form pinacol benzyl boronate .
- Results or Outcomes : The result of this process is the formation of pinacol benzyl boronate, a useful intermediate in various organic reactions .
-
Synthesis of Conjugated Copolymers
- Summary of Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of intermediates for generating conjugated copolymers .
- Methods of Application : This process typically involves the use of a palladium catalyst to form pinacol benzyl boronate .
- Results or Outcomes : The result of this process is the formation of pinacol benzyl boronate, a useful intermediate in various organic reactions .
-
Molecular Structure Analysis
- Summary of Application : Two phenylboronic ester derivatives, similar to the compound you mentioned, have been synthesized and their single crystals grown from hexane and petroleum ether .
- Methods of Application : The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
- Results or Outcomes : Their molecular electrostatic potentials, Hirshfeld surface analysis and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .
-
Synthesis of Fluorenylborolane
- Summary of Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to prepare fluorenylborolane .
- Methods of Application : This process typically involves the use of a palladium catalyst to form pinacol benzyl boronate .
- Results or Outcomes : The result of this process is the formation of pinacol benzyl boronate, a useful intermediate in various organic reactions .
-
Synthesis of Intermediates for Generating Conjugated Copolymers
- Summary of Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of following intermediates for generating conjugated copolymers .
- Methods of Application : This process typically involves the use of a palladium catalyst to form pinacol benzyl boronate .
- Results or Outcomes : The result of this process is the formation of pinacol benzyl boronate, a useful intermediate in various organic reactions .
Safety And Hazards
The safety and hazards associated with this compound would depend on factors such as its exact structure, how it is used, and the precautions taken during its handling and storage. It’s always important to refer to the relevant safety data sheets and to follow appropriate safety protocols when handling chemical compounds .
将来の方向性
特性
IUPAC Name |
7-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)9-7-8-5-6-16-11(15)10(8)17-9/h5-7,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUILFKILUDUEJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681951 | |
| Record name | 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine | |
CAS RN |
942070-50-0 | |
| Record name | 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



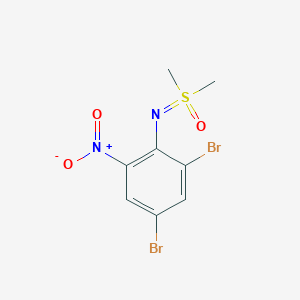
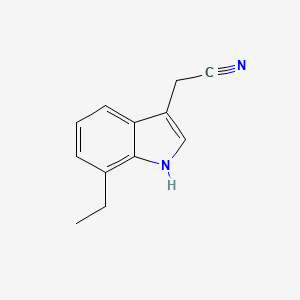
![N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B1421973.png)
![2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1421974.png)
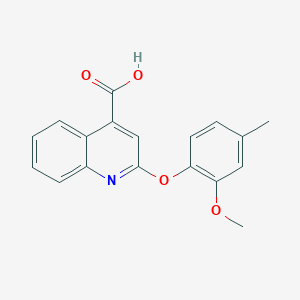
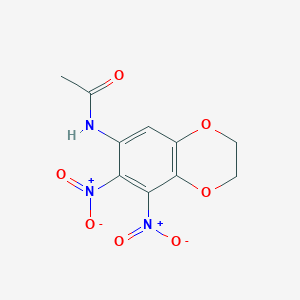
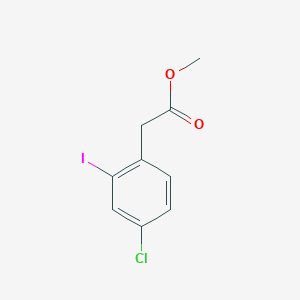
![N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B1421981.png)
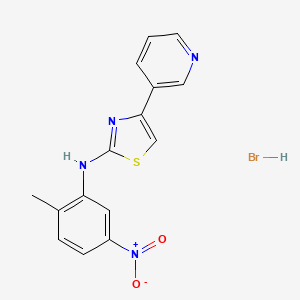
![[2-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1421987.png)
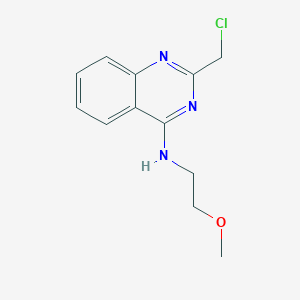
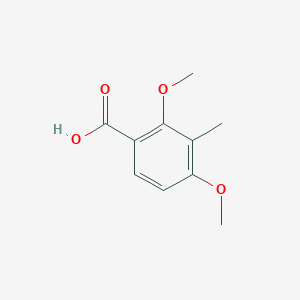
![N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine](/img/structure/B1421991.png)
![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B1421992.png)